molecular formula C13H22N2O3S B599724 Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 155251-72-2

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B599724
M. Wt: 286.39
InChI Key: QHBQCPCBCCQUQD-SNVBAGLBSA-N
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Description

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, also known as TBTCP, is a compound that has been studied extensively due to its potential applications in medicinal chemistry and biological research. This compound has shown promising results in a variety of areas, including the synthesis of drugs, the study of enzyme inhibition, and the study of metabolic pathways.

Scientific Research Applications

Synthesis and Crystal Structure

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized via the mixed anhydride method and characterized by spectroscopic methods and X-ray diffraction studies. This research provides insight into the molecular structure and potential applications in material science and pharmaceuticals (S. Naveen et al., 2007).

Enzymatic Studies

The in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor was explored, revealing significant insights into its enzymatic degradation and potential implications for drug design and pharmacokinetics (H. Yoo et al., 2008).

Medicinal Chemistry

Research into the synthesis and pharmacological evaluation of pidotimod and its derivatives highlights the compound's immunostimulant activity, presenting a foundation for further therapeutic applications (A. Magni et al., 1994).

Material Science

Studies on the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives offer valuable insights into their potential as antibacterial agents, showcasing the broad applicability of this compound in developing new materials with enhanced biological properties (Zhong-Cheng Song et al., 2015).

Organic Chemistry

Investigations into dynamic kinetic resolution and chiral auxiliary applications demonstrate the versatility of tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate in stereoselective synthesis, contributing to the advancement of asymmetric synthesis methodologies (A. Kubo et al., 1995).

properties

IUPAC Name

tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBQCPCBCCQUQD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

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